![molecular formula C21H28N3O5P B14209959 N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine CAS No. 828936-17-0](/img/structure/B14209959.png)
N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a phosphoryl group bonded to two 3-nitrophenyl groups, a methyl group, and a butylbutan-1-amine moiety. Its complex structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine typically involves the reaction of bis(3-nitrophenyl)phosphoryl chloride with N-butylbutan-1-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl groups can be reduced to form amino derivatives.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the phosphoryl group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphoryl derivatives.
Applications De Recherche Scientifique
N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine involves its interaction with specific molecular targets and pathways. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the nitrophenyl groups can participate in redox reactions, influencing the compound’s reactivity and biological activity. The butylbutan-1-amine moiety can interact with biological membranes, potentially affecting cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(diphenylphosphino)amine: Similar structure but with diphenyl groups instead of nitrophenyl groups.
N,N-Bis(3-pyridylmethyl)amine: Contains pyridyl groups instead of nitrophenyl groups.
Di-n-butylamine: Lacks the phosphoryl and nitrophenyl groups, making it less reactive.
Uniqueness
N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine is unique due to the presence of both nitrophenyl and phosphoryl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
828936-17-0 |
|---|---|
Formule moléculaire |
C21H28N3O5P |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
N-[bis(3-nitrophenyl)phosphorylmethyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C21H28N3O5P/c1-3-5-13-22(14-6-4-2)17-30(29,20-11-7-9-18(15-20)23(25)26)21-12-8-10-19(16-21)24(27)28/h7-12,15-16H,3-6,13-14,17H2,1-2H3 |
Clé InChI |
IIRNMQWPCYEEAK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)

![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)

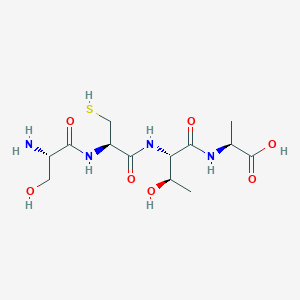
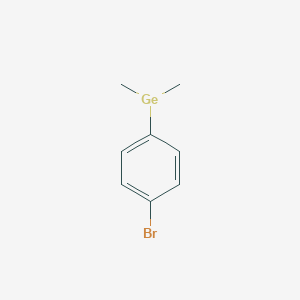
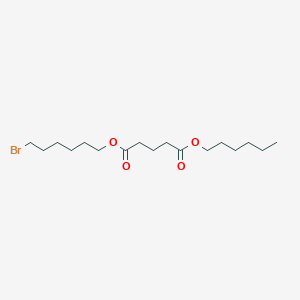
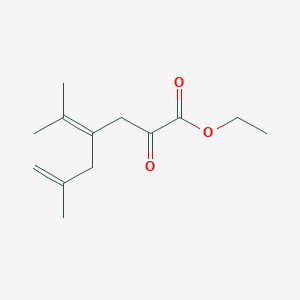

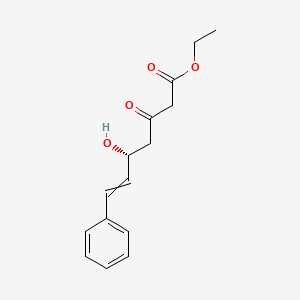
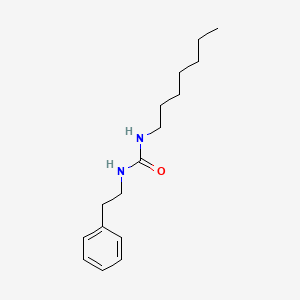
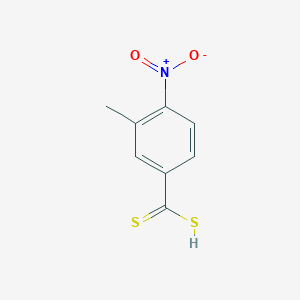
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide](/img/structure/B14209953.png)
